molecular formula C19H12F3N3O2S2 B2694246 7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1114597-35-1

7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2694246
CAS No.: 1114597-35-1
M. Wt: 435.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline ring, and a trifluoromethylphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiazole ring, followed by the construction of the quinazoline ring system. The final step involves the introduction of the trifluoromethylphenyl group and the carboxamide functionality. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and quinazoline rings can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Compared to other thiazoloquinazolines, 7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:

  • 7-methyl-5-oxo-1-sulfanylidene-N-phenyl-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
  • 7-methyl-5-oxo-1-sulfanylidene-N-[4-(trifluoromethyl)phenyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

These compounds share a similar core structure but differ in the substituents attached to the quinazoline ring, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

7-methyl-5-oxo-1-sulfanylidene-N-[3-(trifluoromethyl)phenyl]-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2S2/c1-9-5-6-13-12(7-9)16(26)24-15-14(29-18(28)25(13)15)17(27)23-11-4-2-3-10(8-11)19(20,21)22/h2-8H,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUCZHHIGMXNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC=CC(=C4)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.